beta-D-Glucopyranosiduronic acid, 4-(4-nitrobenzoyl)phenyl
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Beta-D-Glucopyranosiduronic acid, 4-(4-nitrobenzoyl)phenyl: is a chemical compound known for its applications in various scientific fields. It is a derivative of glucuronic acid, which is a carboxylic acid derived from glucose. The compound is often used as a substrate in biochemical assays, particularly for the detection of β-glucuronidase activity .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of beta-D-Glucopyranosiduronic acid, 4-(4-nitrobenzoyl)phenyl typically involves the esterification of glucuronic acid with 4-nitrobenzoyl chloride. The reaction is carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction. The product is then purified through recrystallization or chromatography .
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up. The process involves the use of large reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency and minimize the production of by-products .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the nitro group, forming nitroso or hydroxylamine derivatives.
Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.
Substitution: The ester linkage can be hydrolyzed under acidic or basic conditions to yield glucuronic acid and 4-nitrobenzoic acid.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) under acidic conditions.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.
Substitution: Hydrochloric acid (HCl) or sodium hydroxide (NaOH) for hydrolysis.
Major Products:
Oxidation: Nitroso or hydroxylamine derivatives.
Reduction: 4-aminobenzoyl glucuronic acid.
Substitution: Glucuronic acid and 4-nitrobenzoic acid.
Scientific Research Applications
Chemistry: The compound is used as a chromogenic substrate in enzyme assays to detect β-glucuronidase activity. This is particularly useful in studying enzyme kinetics and inhibitor screening .
Biology: In molecular biology, it is used to study the expression of the β-glucuronidase gene in various organisms. It serves as a reporter molecule in gene expression studies .
Medicine: The compound is used in diagnostic assays to detect the presence of β-glucuronidase in biological samples, which can be indicative of certain diseases or conditions .
Industry: In the pharmaceutical industry, it is used in the development of enzyme-based assays for drug screening and quality control .
Mechanism of Action
The compound acts as a substrate for the enzyme β-glucuronidase. When β-glucuronidase cleaves the glycosidic bond, it releases 4-nitrobenzoyl phenol, which can be detected spectrophotometrically. This reaction is used to measure the activity of β-glucuronidase in various samples .
Comparison with Similar Compounds
4-Nitrophenyl β-D-glucuronide: Another substrate for β-glucuronidase, but with a different aglycone part.
Phenyl β-D-glucuronide: Similar structure but lacks the nitro group, making it less sensitive in detection assays.
Uniqueness: Beta-D-Glucopyranosiduronic acid, 4-(4-nitrobenzoyl)phenyl is unique due to its high sensitivity and specificity in detecting β-glucuronidase activity. The presence of the nitro group enhances its chromogenic properties, making it a preferred choice in various biochemical assays .
Properties
CAS No. |
147029-75-2 |
---|---|
Molecular Formula |
C19H17NO10 |
Molecular Weight |
419.3 g/mol |
IUPAC Name |
(2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[4-(4-nitrobenzoyl)phenoxy]oxane-2-carboxylic acid |
InChI |
InChI=1S/C19H17NO10/c21-13(9-1-5-11(6-2-9)20(27)28)10-3-7-12(8-4-10)29-19-16(24)14(22)15(23)17(30-19)18(25)26/h1-8,14-17,19,22-24H,(H,25,26)/t14-,15-,16+,17-,19+/m0/s1 |
InChI Key |
DCPDXJNRIIGWAX-YUAHOQAQSA-N |
Isomeric SMILES |
C1=CC(=CC=C1C(=O)C2=CC=C(C=C2)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)C(=O)O)O)O)O)[N+](=O)[O-] |
Canonical SMILES |
C1=CC(=CC=C1C(=O)C2=CC=C(C=C2)OC3C(C(C(C(O3)C(=O)O)O)O)O)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.